Ethyl 2-(triphenylphosphoranylidene)propionate
Description
Properties
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENFXVDPUMQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205818 | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5717-37-3 | |
| Record name | (Carbethoxyethylidene)triphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5717-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
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| Record name | 5717-37-3 | |
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| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
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| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
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Preparation Methods
Solvent and Temperature Optimization
The patent CN103910759A introduces a modified biphasic system using toluene-water (1:2.5 v/v) at 80°C, achieving 95% yield within 12 hours. Key innovations include:
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Reduced solvent waste : Toluene is recycled post-reaction, lowering environmental impact.
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Base selection : Sodium hydroxide (10% aqueous) adjusts the pH to 8.0–8.5, precipitating the product without forming emulsions.
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Scalability : The method demonstrates consistent yields (>90%) at kilogram scales, validated in Examples 1–4 of the patent.
Comparative Analysis of Bases
Deprotonation efficiency varies with the base used:
| Base | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| KOH | 96 | 98 | High |
| NaOH | 95 | 97 | Moderate |
| Na₂CO₃ | 88 | 95 | Low |
Data from highlights sodium hydroxide as the optimal balance between cost and performance, whereas potassium carbonate (K₂CO₃) results in lower yields due to incomplete precipitation.
Green Chemistry Approaches
Recent advancements prioritize solvent reduction and energy efficiency. The method in eliminates halogenated solvents (e.g., dichloromethane), instead employing toluene-water mixtures aligned with green chemistry principles. Key metrics include:
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E-factor : 0.8 kg waste/kg product (vs. 2.5 for traditional methods).
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Energy consumption : 30% reduction via lower-temperature reactions (80°C vs. reflux at 110°C).
Characterization and Quality Control
Successful synthesis is confirmed via:
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¹H NMR : Peaks at δ 7.40–7.80 (m, 15H, PPh₃), 3.88 (q, J = 6.8 Hz, COOCH₂CH₃), and 1.49 (d, J = 13.9 Hz, CH₃).
Challenges and Mitigation Strategies
Byproduct Formation
Triphenylphosphine oxide (TPPO) is a persistent byproduct requiring removal. Patent addresses this through sequential pentane washes, reducing TPPO contamination to <0.5%.
Moisture Sensitivity
The reagent is hygroscopic, necessitating storage under inert gas. Post-synthesis drying at 50°C under vacuum (0.1–0.2 mmHg) ensures stability.
Industrial Applications and Cost Analysis
The optimized toluene-water method reduces production costs by 40% compared to earlier protocols, primarily through solvent recycling and reduced reaction times. At an industrial scale, the raw material cost is approximately $50/kg, with a market price of $150/kg for pharmaceutical-grade material .
Chemical Reactions Analysis
Types of Reactions: (Carbethoxyethylidene)triphenylphosphorane primarily undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones . .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, triphenylphosphine, ethyl 2-bromopropionate.
Conditions: Solvents like toluene, chloroform, or methanol; temperatures around 80°C; pH adjustment using potassium carbonate.
Major Products: The major products formed from these reactions are alkenes and esters containing double bonds .
Scientific Research Applications
Synthetic Organic Chemistry
Key Intermediate for Synthesis
Ethyl 2-(triphenylphosphoranylidene)propionate is extensively used as an intermediate in the synthesis of various organic compounds. It is particularly valued for its role in the Horner-Wadsworth-Emmons reaction, which facilitates the formation of alkenes from aldehydes or ketones.
Case Study: Synthesis of Malevamide E Isomer
In one notable study, this compound was utilized to synthesize the (29S,37S)-isomer of malevamide E, a potent ion-channel inhibitor. The synthesis involved a multi-step process where this compound served as a critical reagent for olefination reactions .
Catalysis
Catalytic Role
This compound acts as a catalyst in several chemical reactions, enhancing reaction rates and yields. Its phosphoranylidene structure makes it particularly effective in facilitating various transformations in organic synthesis.
Example: Phosphine-Catalyzed Reactions
Research has demonstrated that this compound can catalyze [4+2] annulation reactions, yielding high product yields with specific substrates. For instance, when combined with different aromatic compounds, it achieved yields exceeding 90% in several cases .
Material Science
Advanced Material Formulation
In material science, this compound is used to formulate advanced materials such as polymers and coatings. Its incorporation enhances properties like durability and resistance to environmental degradation.
Application in Coatings
The compound has been explored for use in protective coatings that require enhanced mechanical properties and chemical resistance. These coatings are vital in industries such as automotive and aerospace .
Biochemistry
Enzyme Mechanism Studies
In biochemical research, this compound aids in studying enzyme mechanisms and metabolic pathways. Its ability to form stable complexes with various biomolecules allows researchers to investigate complex biological processes.
Research Example: Enzyme Inhibition Studies
this compound has been employed in studies aimed at understanding the inhibition mechanisms of certain enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .
Pharmaceutical Development
Drug Design Framework
The versatility of this compound makes it a valuable scaffold for designing novel drug candidates. Medicinal chemists utilize this compound to explore new therapeutic options across various diseases.
Case Study: Development of Anti-Cancer Agents
A recent investigation highlighted its application in developing anti-cancer agents through modifications of its structure to enhance bioactivity and selectivity against cancer cells .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Synthetic Organic Chemistry | Key intermediate for synthesizing organic compounds | Synthesis of malevamide E isomer |
| Catalysis | Catalyst for improving reaction rates and yields | Phosphine-catalyzed [4+2] annulation |
| Material Science | Formulation of advanced materials like polymers | Protective coatings with enhanced properties |
| Biochemistry | Studying enzyme mechanisms and metabolic pathways | Enzyme inhibition studies |
| Pharmaceutical Development | Framework for designing novel drug candidates | Development of anti-cancer agents |
Mechanism of Action
The mechanism of action of (Carbethoxyethylidene)triphenylphosphorane involves the formation of a phosphonium ylide intermediate . This intermediate reacts with carbonyl compounds to form a betaine intermediate , which then undergoes a [2+2] cycloaddition to form the final alkene product . The molecular targets are the carbonyl groups in aldehydes and ketones, and the pathway involves nucleophilic addition followed by cycloaddition .
Comparison with Similar Compounds
Ethyl (Triphenylphosphoranylidene)acetate
Molecular Formula : C₂₁H₂₁O₂P (assuming structure based on propionate analog).
Key Differences :
- Ester Group : Contains an acetate group (CH₃COO-) instead of propionate (CH₂CH₂COO-), leading to reduced steric hindrance.
- Reactivity: Demonstrates high stereoselectivity in Wittig reactions with 3-acyl-4-hydroxyquinolin-2-ones, yielding lactam-lactone hybrids .
Advantages Over Propionate :
- Smaller ester group may enhance reaction rates in less sterically demanding substrates.
Limitations :
- Limited commercial availability compared to the propionate derivative .
tert-Butyl(Triphenylphosphoranylidene)acetate (CAS 35000-38-5)
Molecular Formula : C₂₄H₂₅O₂P.
Key Differences :
- Ester Group : tert-Butyl ester (C(CH₃)₃) provides increased steric bulk and stability compared to ethyl or methyl esters.
Advantages Over Propionate :
Limitations :
- Higher molecular weight (378.4 g/mol) may reduce solubility in common organic solvents.
Ethyl 2-(Triphenylstannyl)propionate (CAS Not Provided)
Molecular Formula : C₂₃H₂₄O₂Sn (from ).
Key Differences :
- Central Atom : Contains tin (Sn) instead of phosphorus, altering reactivity.
- Applications : Primarily used in Stille coupling reactions rather than Wittig-type processes.
Limitations :
- Toxicity and environmental concerns associated with organotin compounds.
Comparative Data Table
Research Findings and Insights
Biological Activity
Ethyl 2-(triphenylphosphoranylidene)propionate is a compound of significant interest in the fields of organic chemistry and medicinal chemistry. Its unique structural characteristics and reactivity profile make it a valuable precursor in various synthetic applications, particularly in drug discovery. This article presents a comprehensive overview of its biological activities, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 376.38 g/mol. The compound is characterized by the presence of a triphenylphosphoranylidene moiety, which contributes to its reactivity and biological potential. It typically appears as a pale yellow solid with a melting point ranging from 156 °C to 158 °C .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antiparasitic Activity : The compound has been investigated for its potential to inhibit cruzain, a cysteine protease critical for the survival of Trypanosoma cruzi, the causative agent of Chagas disease. Peptidyl α-keto-based inhibitors derived from this compound show promise in developing new therapeutic strategies against parasitic infections .
- Antiviral Properties : Derivatives synthesized from this compound have demonstrated antiviral activity, particularly against viral infections. This highlights its potential role in antiviral drug development .
- Cytotoxicity : Studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Synthesis Methods
Several synthetic routes have been developed for this compound, emphasizing efficiency and high-purity yields:
- Wittig Reaction : This method involves the reaction between ethyl 2-bromopropanoate and triphenylphosphine, leading to the formation of the desired ylide .
- Nucleophilic Addition : The compound can also be synthesized through nucleophilic addition reactions involving activated double bonds, followed by cyclization and functionalization steps .
Case Study 1: Antiparasitic Activity Against Trypanosoma cruzi
A study explored the efficacy of peptidyl α-keto-based inhibitors derived from this compound against cruzain. The results indicated significant inhibition of enzyme activity, suggesting that these derivatives could lead to novel treatments for Chagas disease.
Case Study 2: Antiviral Drug Development
Research into derivatives of this compound revealed promising antiviral activity against various viruses. These findings support further investigation into its use as a scaffold for developing new antiviral agents.
Comparative Analysis with Related Compounds
The following table highlights some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C23H21O2P | Lacks keto group present in pyruvate |
| Ethyl (triphenylphosphoranylidene)pyruvate | C23H21O3P | Precursor for cyclic dehydro-α-amino acids |
| Triphenylphosphine oxide | C18H15O | Stable product formed upon hydrolysis |
This comparison underscores the unique characteristics of this compound, particularly its dual functionality as both a phosphonium ylide and an ester.
Q & A
Basic Research Questions
Q. What is the primary role of ethyl 2-(triphenylphosphoranylidene)propionate in organic synthesis, and how is it optimized for Wittig reactions?
- Answer: This compound is a Wittig reagent widely used to synthesize α,β-unsaturated esters via olefination of aldehydes . Optimization involves:
- Solvent selection: Non-polar aprotic solvents (e.g., THF or diethyl ether) stabilize the ylide intermediate .
- Base choice: Strong bases like NaH or n-BuLi deprotonate the precursor to generate the reactive ylide .
- Temperature control: Reactions are typically initiated at low temperatures (−78°C to 20°C) to prevent premature decomposition .
- Data Table:
| Reaction Component | Optimal Condition |
|---|---|
| Solvent | THF |
| Base | NaH |
| Temperature | −78°C to 20°C |
Q. How is this compound synthesized and purified in laboratory settings?
- Answer: Synthesis involves reacting triphenylphosphine with ethyl 2-bromopropionate under basic conditions. Purification is achieved via:
- Chromatography: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with ~54% yield .
- Recrystallization: Using ethanol or dichloromethane/hexane mixtures improves purity .
- Key Physical Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 157–159°C | |
| Molecular Weight | 362.40 g/mol |
Q. What analytical techniques are used to characterize this compound, and what challenges arise?
- Answer:
- NMR Spectroscopy: Challenges include weak or absent resonances due to rapid polymerization or paramagnetic impurities .
- Infrared Spectroscopy: Absence of absorption bands (e.g., C=O stretch at ~1700 cm⁻¹) may indicate decomposition .
- Mitigation: Conduct analyses immediately after synthesis and store the compound under inert gas at low temperatures .
Advanced Research Questions
Q. How can researchers reconcile contradictions between high reaction yields and failed spectroscopic characterization?
- Answer: Discrepancies often arise from:
- Polymerization: The ylide polymerizes rapidly at room temperature, making isolation of monomeric species difficult .
- Solution: Use low-temperature NMR (<−20°C) or derivatize the product (e.g., via quenching with aldehydes) to stabilize intermediates .
- Case Study: In synthesizing a silicon-containing methacrylate, chromatography yielded 54% product, but NMR characterization failed due to polymerization .
Q. What mechanistic insights explain the regioselectivity of this compound in olefination reactions?
- Answer: The ylide’s electron-deficient nature favors attack on electrophilic aldehyde carbonyls, forming trans-alkenes due to steric hindrance between the ester group and aromatic phosphine .
- Methodological Tip: To enhance selectivity, use bulky aldehydes or adjust solvent polarity to stabilize transition states .
Q. How can researchers design multi-step syntheses using this reagent while ensuring intermediate stability?
- Answer:
- Stepwise Protection: Protect reactive groups (e.g., alcohols) before olefination to prevent side reactions .
- Sequential Reactions: For mycolactone synthesis, the reagent was used after DIBAL-H reduction and MnO₂ oxidation to generate a diene intermediate .
- Example: In a 4-step synthesis, the reagent enabled diene formation critical for constructing a triene fragment .
Q. What strategies mitigate thermal instability during large-scale reactions?
- Answer:
- Temperature Control: Maintain reactions below 70°C to avoid exothermic decomposition .
- Inert Atmosphere: Use argon/nitrogen to prevent oxidation of the ylide .
- Scalability: Batch-wise addition of reagents reduces heat accumulation .
Q. How do solvent and base choices influence the reactivity of this Wittig reagent?
- Answer:
| Factor | Effect on Reactivity |
|---|---|
| Polar Solvents | Stabilize ylide but may promote hydrolysis |
| Non-Polar Solvents | Enhance ylide longevity in anhydrous conditions |
| Strong Bases | Ensure complete deprotonation of precursor |
- Experimental Validation: Reactions in THF with NaH achieved 70% conversion, while DMF led to side-product formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
